molecular formula C₁₆H₁₆Cl₂N₆O₃ B021310 N-Desmethylzopiclone CAS No. 59878-63-6

N-Desmethylzopiclone

Cat. No.: B021310
CAS No.: 59878-63-6
M. Wt: 374.78 g/mol
InChI Key: CGSFZSTXVVJLIX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Desmethylzopiclone, a metabolite of Zopiclone, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the effect of GABA, a neurotransmitter that inhibits brain activity, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

This compound is a product of the metabolism of Zopiclone. Zopiclone is extensively metabolized in the liver, forming two major metabolites: this compound and Zopiclone-N-oxide . The enzymes involved in Zopiclone metabolism are CYP3A4 and CYP2E1 .

Pharmacokinetics

Zopiclone has a rapid onset of action and a half-life of 4–6 hours . After administration, Zopiclone is converted into this compound and other metabolites . Zopiclone is extensively metabolized by the human liver, and only 5% of the drug is excreted unchanged in the urine . The metabolites, including this compound, are often detected in biological material together with unchanged Zopiclone .

Result of Action

The molecular and cellular effects of this compound are primarily related to its modulation of the GABA B Z receptor complex. This modulation enhances the inhibitory effects of GABA, leading to decreased brain activity. As a result, this compound has sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the urine, time of storage, and temperature conditions can affect the formation of certain metabolites . Furthermore, the presence of potential cytochrome P-450 inhibitors or inducers can influence the metabolism of Zopiclone and, consequently, the levels of this compound .

Preparation Methods

The synthesis of N-Desmethylzopiclone involves several steps, starting from zopiclone. One method involves the demethylation of zopiclone using a suitable demethylating agent under controlled conditions. The process can be optimized to produce racemic this compound or its optically pure enantiomers . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and yield optimization techniques .

Chemical Reactions Analysis

N-Desmethylzopiclone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include zopiclone N-oxide and other substituted derivatives .

Properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSFZSTXVVJLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866775
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59878-63-6
Record name N-Desmethylzopiclone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059878636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59878-63-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Anhydrous piperazine (86 g.) is added to a suspension of 6-(5-chloropyrid-2-yl)-7-oxo-5-phenoxycarbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (76.4 g.) in acetonitrile (760 cc.). The reaction mixture is stirred for 5 hours at a temperature of about 20° C. and then the insoluble product is filtered off, washed with acetonitrile (3×25 cc.) and with diisopropyl ether (50 cc.). After drying, a product (30.8 g.) is obtained and is dissolved in methylene chloride (750 cc.). A small amount of insoluble matter is removed by treating the solution with decolourising charcoal (2 g.). After filtration, the solution is concentrated to dryness under reduced pressure. 6-(5-Chloropyrid-2-yl)-7-oxo-5-(piperazin-1-yl)carbonyloxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (28.3 g.), which melts at 205° C., is thus obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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